molecular formula C9H7NO3 B12882156 Benzo[d]isoxazol-3-yl acetate

Benzo[d]isoxazol-3-yl acetate

Cat. No.: B12882156
M. Wt: 177.16 g/mol
InChI Key: UPDZAMCNJKIELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isoxazol-3-yl acetate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazol-3-yl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of the isoxazole ring . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzo[d]isoxazol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]isoxazol-3-yl acetate involves its interaction with specific molecular targets. For instance, it can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[d]isoxazol-3-yl acetate include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Benzo[d]isoxazol-3-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from the benzoisoxazole scaffold, which is known for its pharmacological versatility. The synthesis typically involves the esterification of benzo[d]isoxazole-3-carboxylic acid with acetic anhydride or ethanol in the presence of a catalyst. This process yields this compound, which can be further modified to enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with higher lipophilicity (log P > 3) showed improved antimicrobial activity.

CompoundActivity (MIC µg/mL)Target Organisms
This compound15.8Staphylococcus aureus
Ethyl 2-(benzo[d]isoxazol-3-yl)acetate12–16Pseudomonas aeruginosa
2-(Benzo[d]isoxazol-3-yl)acetohydrazide derivatives10–20Escherichia coli

In vitro studies revealed that the synthesized compounds displayed varying degrees of antibacterial activity, with some derivatives outperforming established antibiotics like diclofenac in specific assays .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives have shown selective toxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The cytotoxicity assays indicated that certain modifications to the structure significantly enhanced the compound's efficacy against cancer cells while minimizing toxicity to normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF715.8>4
A54912.5>5
HepG220.0>2

These findings suggest that this compound derivatives could serve as promising candidates for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated using molecular docking studies and in vitro assays. Compounds derived from this scaffold were found to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and thromboxane synthase.

CompoundDocking Score (kcal/mol)Inhibition (%)
5a-9.875
5h-9.570
Standard (Diclofenac)-10.080

The results indicate that certain derivatives possess significant anti-inflammatory activity, potentially making them suitable for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration. The compound has shown promise in mitigating oxidative stress and apoptosis in neuronal cells.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1,2-benzoxazol-3-yl acetate

InChI

InChI=1S/C9H7NO3/c1-6(11)12-9-7-4-2-3-5-8(7)13-10-9/h2-5H,1H3

InChI Key

UPDZAMCNJKIELD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NOC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.